molecular formula C12H21NO5S B13458510 Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13458510
M. Wt: 291.37 g/mol
InChI Key: ACMDHEOZQPWPPY-UHFFFAOYSA-N
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Description

Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azaspiro structure followed by the introduction of the tert-butyl and methanesulfonyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methanesulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of the methanesulfonyloxy group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications.

Properties

Molecular Formula

C12H21NO5S

Molecular Weight

291.37 g/mol

IUPAC Name

tert-butyl 6-methylsulfonyloxy-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-6-5-12(13)7-9(8-12)18-19(4,15)16/h9H,5-8H2,1-4H3

InChI Key

ACMDHEOZQPWPPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)OS(=O)(=O)C

Origin of Product

United States

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